molecular formula C9H11NO4 B1608986 1-(2-Methoxyethoxy)-2-nitrobenzene CAS No. 62819-95-8

1-(2-Methoxyethoxy)-2-nitrobenzene

Cat. No. B1608986
CAS RN: 62819-95-8
M. Wt: 197.19 g/mol
InChI Key: DJTJGNJDSIOAOS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-2-nitrobenzene is an intermediate for dyes and drugs . It adopts a synclinal conformation and is stabilized by C—H⋯O hydrogen bonds .


Synthesis Analysis

The synthesis of 1-(2-Methoxyethoxy)-2-nitrobenzene is challenging due to molecular aggregation . An efficient methodology has been reported to access oligonucleotide conjugates of the clinically validated 2’- O -methoxyethyl modification, including key conjugation parameters .


Molecular Structure Analysis

The O—C—C—O chain of 1-(2-Methoxyethoxy)-2-nitrobenzene adopts a synclinal conformation . The crystal structure is stabilized by C—H⋯O hydrogen bonds .

Scientific Research Applications

  • Synthesis of 1H-Indazoles : Nitrosobenzenes, closely related to methoxyethoxy nitrobenzenes, have been utilized in the efficient synthesis of 1H-indazoles through rhodium and copper catalyzed C-H activation and C-N/N-N coupling. This process is significant due to its high efficiency and tolerance to various functional groups (Wang & Li, 2016).

  • Study of Substituted Methoxybenzene Derivatives : Research on structures of methoxybenzenes, including derivatives similar to 1-(2-Methoxyethoxy)-2-nitrobenzene, reveals insights into their molecular planarity and interactions. These compounds form hydrogen-bonded dimers and display unique packing arrangements in their solid-state structures (Fun et al., 1997).

  • Understanding the Ortho-dehydrophenoxy Anion : The conjugate bases of methoxybenzene have been studied for their reaction with nitrous oxide, leading to the formation of the dehydrophenoxy anion. This research sheds light on the acidities of different ring positions in methoxybenzene and the reaction mechanisms involved (Dahlke & Kass, 1992).

  • Thermochemical Studies of Methoxyphenols : Methoxyphenols, structurally related to 1-(2-Methoxyethoxy)-2-nitrobenzene, are key components of various antioxidants and biologically active molecules. Studies on their thermochemical properties, such as enthalpies of formation and vapor pressure, enhance our understanding of their behavior in different states (Varfolomeev et al., 2010).

  • Electron-Transfer Kinetics of Nitroxide Radicals : Nitroxide derivatives of methoxybenzene, including those related to 1-(2-Methoxyethoxy)-2-nitrobenzene, have been explored for their potential as high power-rate electrode-active materials. Their fast electron-transfer process makes them suitable for various electrochemical applications (Suga et al., 2004).

  • Electrochemical Grafting of Phenyl Layers on Silicon Surfaces : The grafting process of methoxybenzene derivatives from diazonium salt solutions onto silicon surfaces has been studied. This research is crucial for understanding the electronic properties of silicon surfaces and the potential for creating functionalized semiconductor materials (Rappich et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, (2-Methoxyethoxy)ethanol, indicates that it is a combustible liquid and may damage the unborn child . It is toxic in contact with skin and causes serious eye irritation . These hazards may also apply to 1-(2-Methoxyethoxy)-2-nitrobenzene, but specific safety data for this compound is not available.

Future Directions

The future directions of research on 1-(2-Methoxyethoxy)-2-nitrobenzene could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The application of chemosensors in various established and emerging biotechnologies, is very bright .

properties

IUPAC Name

1-(2-methoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJGNJDSIOAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978508
Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethoxy)-2-nitrobenzene

CAS RN

62819-95-8
Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methoxy-2-nitrophenetole
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Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
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Record name β-methoxy-2-nitrophenetole
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Synthesis routes and methods I

Procedure details

2-(2-Methoxyethoxy)-1-nitrobenzene (0.25 g, 64%) was prepared from 2-methoxyethanol (0.16 ml, 2.0 mmol) and 1-fluoro-2-nitrobenzene (0.21 ml, 2.0 mmol) following the general procedure G. This was reduced to 2-(2-methoxyethoxy)aniline (0.13 g, 60%) following general procedure B. N-[2-(2-Methoxyethoxy)phenyl]-N′-(thiazol-2-yl)urea (115 mg, 55%) was prepared from 2-(2-methoxyethoxy)aniline (115 mg, 0.7 mmol) and 2-aminothiazole (140 mg, 1.4 mmol) following the general procedure D.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

140 g (1010 mmol) 2-nitrophenol, 105 g (1110 mmol) chloroethyl methyl ether, 84.2 g (507 mmol) KI and 153 g (1110 mmol) K2CO3, were suspended in 500 ml DMF, in a 2 l Erlenmeyer flask heated at 110±5° C. for 6 h. The solvent was evaporated and the residue was dissolved in 500 ml CHCl3 and 500 ml water. The organic phase was washed with 2×500 ml 2.5% Na2CO3, 500 ml sat. NaCl and dried over Na2SO4. The solvent was evaporated to afford 201 g (100%) light yellow oil. H1NMR (CDCl3) δ (ppm) 3.45 (s,3H), 3.78(t,2H), 4.25(t,2H), 7.02(dd,1H), 7.10(dd,1H), 7.50(dd,1H), 7.82(dd,1H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
153 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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